(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with bromine, ethyl, and methyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through several synthetic routes. One common method involves the Ullmann-type reactions of aryl halides using copper catalysts . Another approach is the Buchwald–Hartwig cross-coupling of aryl halides in the presence of palladium catalytic systems . Additionally, Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper are also effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects . Understanding the precise molecular interactions and pathways involved is crucial for elucidating its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
4-Bromophenethyl alcohol: Utilized in the synthesis of various organic compounds.
Uniqueness
(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H27BrN2O5 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
(5E)-5-[[5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H27BrN2O5/c1-4-20-12-19(3)14-24(15-20)36-10-11-37-26-9-8-22(30)16-21(26)17-25-27(33)31-29(35)32(28(25)34)23-7-5-6-18(2)13-23/h5-9,12-17H,4,10-11H2,1-3H3,(H,31,33,35)/b25-17+ |
InChI Key |
FEQDTRSDJFBIHP-KOEQRZSOSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.